Pentaerythritol tetra(3-mercaptopropionate)

Dental Restoratives High Performance Polymers Hydrolytic Stability

Pentaerythritol tetra(3-mercaptopropionate) (PETMP, CAS 7575-23-7) is a >95%-pure tetrafunctional thiol monomer that uniquely lowers polymerization shrinkage stress by up to 44% versus conventional dimethacrylates—critical for dental restoratives. Its four terminal mercapto groups deliver crosslink densities and compression moduli (up to 8× higher) that trifunctional analogs cannot match, while boosting final methacrylate conversion to >91% to minimize leachables in UV-cured coatings and biomedical adhesives. Procure PETMP to achieve high refractive index (>1.57), low-stress optical resins and mechanically robust polyHIPE scaffolds for demanding R&D and production environments.

Molecular Formula C17H28O8S4
Molecular Weight 488.7 g/mol
CAS No. 7575-23-7
Cat. No. B1211809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaerythritol tetra(3-mercaptopropionate)
CAS7575-23-7
Synonymspentaerythritol tetra(3-mercaptopropionate)
PETMP cpd
Molecular FormulaC17H28O8S4
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESC(CS)C(=O)OCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS
InChIInChI=1S/C17H28O8S4/c18-13(1-5-26)22-9-17(10-23-14(19)2-6-27,11-24-15(20)3-7-28)12-25-16(21)4-8-29/h26-29H,1-12H2
InChIKeyJOBBTVPTPXRUBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentaerythritol Tetra(3-mercaptopropionate) (PETMP, CAS 7575-23-7): A Tetrafunctional Thiol Crosslinker for Low-Stress, High-Conversion Polymer Networks


Pentaerythritol tetra(3-mercaptopropionate) (PETMP, CAS 7575-23-7) is a tetrafunctional thiol monomer with the formula C(CH₂OCOCH₂CH₂SH)₄, widely utilized as a crosslinking agent in thiol-ene and thiol-Michael photopolymerizations [1]. It is a clear, colorless to slightly yellow liquid with a density of 1.28 g/mL at 25 °C, a refractive index (n20/D) of approximately 1.531, and a boiling point of 275 °C at 1 mmHg [2]. Its four terminal mercapto groups enable rapid, step-growth network formation with exceptional functional group conversion and reduced polymerization shrinkage stress relative to conventional chain-growth methacrylate systems [3].

Why Pentaerythritol Tetra(3-mercaptopropionate) (PETMP) Cannot Be Arbitrarily Substituted in High-Performance Formulations


While multiple thiol monomers exist for thiol-ene chemistry, their substitution is not trivial due to significant divergence in network architecture and resultant properties. PETMP's tetrafunctional structure yields a higher crosslink density and distinct mechanical profile compared to trifunctional analogs [1]. The ester linkages in PETMP confer specific rheological and hydrolytic behaviors that differ from ester-free systems, impacting long-term stability in aqueous or basic environments [2]. Furthermore, direct replacement with lower-functionality thiols or alternative crosslinkers can drastically alter polymerization kinetics, final conversion, and shrinkage stress, directly affecting the performance of dental restoratives, optical materials, and high-precision coatings [3].

Quantitative Differentiation of Pentaerythritol Tetra(3-mercaptopropionate) (PETMP) Against Key Comparators


PETMP vs. TATATO: Superior Flexural Strength and Modulus in Thiol-ene Networks Under Hydrated Conditions

In thiol-ene photopolymerizations employing 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATATO) as the ene component, ester-free thiol-modified phenol derivatives demonstrate better flexural strength and modulus than PETMP-based formulations. Specifically, after storage in water, the flexural strength and modulus of elasticity of the phenol derivative/TATATO networks were twice as high compared to the PETMP/TATATO reference system [1].

Dental Restoratives High Performance Polymers Hydrolytic Stability

PETMP vs. TEGDMA: 44% Reduction in Polymerization Shrinkage Stress in Methacrylate Hybrid Systems

In a hybrid methacrylate/thiol-ene system, replacing the conventional dimethacrylate diluent (TEGDMA) with a PETMP/TATATO combination significantly reduces shrinkage stress. While a BisEMA/TEGDMA control system developed a maximum shrinkage stress of 2.7 MPa, the BisEMA/PETMP/TATATO formulation exhibited a maximum stress of only 1.5 MPa [1]. This represents a 44% reduction in stress, attributed to the delayed gelation in the step-growth thiol-ene reaction.

Dental Composites Low-Shrinkage Materials Photopolymerization

PETMP vs. BisEMA Control: 55.6% Increase in Final Methacrylate Conversion in Copolymerization

The addition of the tetrafunctional thiol PETMP to a dimethacrylate resin dramatically enhances monomer conversion. In a formulation containing 70 wt% ethoxylated bisphenol A dimethacrylate (BisEMA), the inclusion of PETMP increased the final methacrylate conversion to 91.2 ± 0.5%, compared to only 58.6 ± 0.4% for the pure BisEMA control [1]. This 32.6 percentage-point increase translates to a 55.6% relative improvement in conversion.

Polymerization Kinetics Dental Materials Network Formation

PETMP vs. TMPMP: Up to 8-Fold Higher Compression Modulus in PolyHIPE Scaffolds Due to Tetrafunctionality

A direct comparison of trifunctional (TMPMP) versus tetrafunctional (PETMP) thiols in the fabrication of thiol-ene poly(high internal phase emulsions) (polyHIPEs) reveals a profound effect on mechanical integrity. While the compression moduli of the trifunctional system ranged from 0.093 to 0.240 MPa, the tetrafunctional PETMP-based system exhibited moduli ranging from 1.906 to 7.670 MPa [1]. This represents an order-of-magnitude increase in stiffness, directly attributable to the higher crosslink density afforded by PETMP's four thiol groups.

Porous Polymers Tissue Engineering Scaffolds Mechanical Properties

PETMP vs. Ester-Free Thiols: Inferior Solvent Resistance in Basic Solutions

PETMP-based thiol-ene and thiol-Michael networks exhibit susceptibility to hydrolytic degradation due to their ester linkages. Comparative solvent resistance tests demonstrated enhanced stability of ester-free alkyl thiol formulations over PETMP-based polymers, especially in concentrated basic solutions [1]. While PETMP remains a benchmark for reactivity and crosslinking, this differential degradation profile is critical for applications involving chemical exposure.

Hydrolytic Stability Solvent Resistance Coating Durability

Evidence-Backed Application Scenarios for Pentaerythritol Tetra(3-mercaptopropionate) (PETMP)


Low-Stress Dental Restorative Composites

PETMP is a key component in formulating low-shrinkage-stress dental composites. Evidence demonstrates that incorporating PETMP into methacrylate-based systems reduces polymerization shrinkage stress by up to 44% compared to conventional TEGDMA-based controls (1.5 MPa vs. 2.7 MPa) [1]. This reduction minimizes stress at the tooth-restoration interface, lowering the risk of microleakage and secondary caries, and directly addresses a critical clinical failure mode in dental materials.

High-Strength Porous Scaffolds for Tissue Engineering

For the fabrication of thiol-ene polyHIPE scaffolds used in tissue engineering or filtration, PETMP's tetrafunctionality provides a critical mechanical advantage. Comparative studies show that PETMP-based polyHIPEs exhibit compression moduli up to 8 times higher (1.906–7.670 MPa) than those made with trifunctional thiols (0.093–0.240 MPa) [2]. This allows for the creation of porous structures with the necessary mechanical integrity to support cell growth or withstand operational pressures, a property not achievable with lower-functionality thiols.

High-Conversion Photocurable Coatings and Adhesives

PETMP is ideal for UV-curable coatings and adhesives where maximizing monomer conversion is essential for performance and safety. When added to dimethacrylate resins, PETMP boosts the final methacrylate conversion to over 91%, a 55% relative increase over a pure BisEMA control (58.6%) [3]. This high conversion minimizes residual, leachable monomers, improving the coating's mechanical properties, chemical resistance, and biocompatibility, which is particularly important for food-contact packaging or biomedical devices.

High Refractive Index Optical Materials

PETMP is a precursor for high refractive index (RI) optical resins, owing to its high sulfur content and intrinsic RI of ~1.531 [4]. When copolymerized with appropriate ene monomers, it enables the synthesis of transparent polymerizates with RIs exceeding 1.57 and Abbe numbers above 33 [5]. This makes it a valuable monomer for manufacturing lightweight, high-clarity optical lenses, waveguides, and display films where performance hinges on precise light manipulation.

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